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Compound of Interest

Compound Name: Pimozide

Cat. No.: B1677891

An in-depth examination of the receptor binding affinities, signaling pathways, and experimental
methodologies associated with the diphenylbutylpiperidine antipsychotic, Pimozide.

Introduction

Pimozide is a first-generation antipsychotic of the diphenylbutylpiperidine class, historically
utilized in the management of schizophrenia and Tourette's syndrome.[1] Its therapeutic
efficacy is primarily attributed to its potent antagonism of central dopamine D2 receptors.
However, a comprehensive understanding of its pharmacological profile reveals a more
complex interaction with a variety of neurotransmitter receptors and ion channels. This
technical guide provides a detailed overview of the receptor binding affinity of pimozide,
elucidates its impact on key signaling pathways, and outlines the experimental protocols used
to characterize these interactions, aimed at researchers, scientists, and drug development
professionals.

Receptor Binding Affinity of Pimozide

The pharmacological activity of pimozide is defined by its binding affinity to a range of
neuroreceptors. The equilibrium dissociation constant (Ki) is a measure of this affinity, with
lower values indicating a stronger binding. Pimozide exhibits a high affinity for dopamine D2
and D3 receptors, which is central to its antipsychotic effects.[1] It also interacts with various
other receptors, contributing to its broader pharmacological profile and potential side effects.
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Receptor Family Receptor Subtype Ki (nM)
Dopamine D1 588 - 6600[2][3]
D2 1.4 - 3.0[2][3]

D3 0.83 - 2.5[2][3]

D4 1.8[4]

Serotonin 5-HT1A 310[2]
5-HT2A 48.4[4]

5-HT2C

5-HT7 0.5

Adrenergic al 39[2]
Sigma ol

02

lon Channels L-type Calcium Channel IC50: 75[5]

T-type Calcium Channel

hERG K+ Channel

IC50: 18[6]

Note: Ki values are compiled from various sources and experimental conditions, which may

lead to variations. The absence of a value (-) indicates that reliable data was not found in the

conducted search.

Signaling Pathways Modulated by Pimozide

Pimozide's antagonism of dopamine and serotonin receptors disrupts their downstream

signaling cascades. Furthermore, its interaction with other targets, such as sigma receptors

and calcium channels, initiates or inhibits distinct intracellular events.

Dopamine D2 Receptor Signhaling Pathway
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The primary mechanism of action for pimozide's antipsychotic effects is the blockade of the
dopamine D2 receptor, a G protein-coupled receptor (GPCR) that couples to Gi/o proteins.[7]
Antagonism of this receptor by pimozide prevents the inhibition of adenylyl cyclase, thereby
affecting cyclic AMP (CAMP) levels and downstream signaling through Protein Kinase A (PKA).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1677891#pharmacological-profile-and-receptor-
binding-affinity-of-pimozide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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